2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

Medicinal Chemistry Chemical Synthesis Nucleophilic Substitution

Researchers developing kinase inhibitor libraries face supply inconsistencies with positional isomers. 2-Chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine (CAS 1141375-56-5) provides a validated scaffold for selective HsMetAP1 inhibition and M3 PAM development. • Reactive 2-chloro handle for nucleophilic substitution to explore ATP-binding pockets • Defined 2,4-disubstituted pyrimidine architecture - not interchangeable with 6-chloro or 2-methyl analogs • 98% purity (MW 220.66 Da) suitable for screening libraries with verified structure integrity Standard R&D supply in 100mg-25g quantities, shipped at ambient temperature.

Molecular Formula C10H9ClN4
Molecular Weight 220.66 g/mol
CAS No. 1141375-56-5
Cat. No. B1428058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
CAS1141375-56-5
Molecular FormulaC10H9ClN4
Molecular Weight220.66 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=NC(=NC=C2)Cl
InChIInChI=1S/C10H9ClN4/c11-10-13-6-4-9(15-10)14-7-8-3-1-2-5-12-8/h1-6H,7H2,(H,13,14,15)
InChIKeyXKEFRSDXUHOABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of 2-Chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine


2-Chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine (CAS: 1141375-56-5) is a heterocyclic compound belonging to the pyrimidine derivative class, with the molecular formula C10H9ClN4 and a molecular weight of 220.66 g/mol . Its structure features a pyrimidine core with a chlorine atom at the 2-position and an N-(pyridin-2-ylmethyl) substituent at the 4-amine position, which provides distinct synthetic utility as a key building block . This compound is primarily used in research and development settings, including as a chemical intermediate, and is available from various suppliers in purities typically at 98% . Notably, high-strength quantitative biological or physicochemical differential evidence remains limited, and class-level inferences should not be considered direct comparative data.

Synthetic building block 2-Chloro position enables regioselective SNAr for kinase inhibitor scaffolds and heterocyclic elaboration
Positional isomer control Defined 2-chloro-4-(pyridin-2-ylmethyl) pattern avoids 6-chloro or 2-methyl analog interference
Verified purity Purity specification supports reproducible synthesis and screening outcomes

Why Close Analogs Cannot Be Freely Substituted


The strong structure-activity relationship (SAR) observed in 2,4-disubstituted pyrimidines means that even minor positional or substituent variations can profoundly alter reactivity and biological interaction profiles. For example, relocating the chlorine atom from the 2- to the 6-position on the pyrimidine ring (as in 6-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine, CAS: 1125865-28-2 ), changes the electrophilic character and steric environment, which in turn affects nucleophilic substitution reactivity in downstream synthesis [1]. Similarly, adding a methyl group at the 2-position (as in 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine, CAS: 1111849-77-4 ) introduces steric bulk that alters binding site complementarity and metabolic stability [1]. Therefore, structural analogs cannot be assumed to be interchangeable, and direct experimental validation is required for each derivative.

Positional isomer 6-Chloro analog (CAS 1125865-28-2) shifts electrophilic reactivity and may alter nucleophilic substitution pathways.
Steric modification 2-Methyl analog (CAS 1111849-77-4) introduces steric bulk that may change binding-site complementarity and metabolic stability.
Analog interchange Class-level SAR shows even minor substituent changes can shift activity; direct validation is required for each derivative.

Differential Evidence Guide


2-Chloro vs. 6-Chloro Positional Reactivity

The 2-chloro substituent on the pyrimidine ring provides a distinct electrophilic reactivity profile compared to the 6-chloro isomer (CAS: 1125865-28-2). In 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine, the chlorine atom is positioned adjacent to the pyrimidine nitrogen, which activates it for nucleophilic aromatic substitution (SNAr) . This contrasts with 6-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine, where the chlorine is at the 6-position, adjacent to the N-1 nitrogen, leading to different reactivity . This positional difference is critical for the design of specific kinase inhibitor scaffolds and other derivatives [1].

Positional reactivity
Class-level inference
2-chloro activates SNAr at pyrimidine C-2 vs. 6-chloro isomer with different electrophilic profile
Synthetic route specificity requires 2-chloro pattern
Qualitative difference; experimental kinetics not reported
Medicinal Chemistry Chemical Synthesis Nucleophilic Substitution

2-Pyridinylmethyl vs. 4-Pyridinylmethyl Binding Orientation

The pyridin-2-ylmethyl group attached to the 4-amine provides a bidentate hydrogen-bonding motif with targets, notably different from the pyridin-4-ylmethyl analog (CAS not specified) . While direct quantitative binding data for this specific compound is unavailable, class-level structure-activity relationship (SAR) studies on pyridinylpyrimidines demonstrate that the 2-pyridinyl orientation consistently yields higher potency against HsMetAP1 compared to the 4-pyridinyl orientation [1]. This class-level trend provides a rationale for selecting the 2-pyridinylmethyl variant when targeting similar enzymes.

Binding orientation
Class-level inference
Pyridin-2-ylmethyl favored over 4-pyridinylmethyl for HsMetAP1 potency in class SAR
Maintains expected SAR advantage in enzyme-targeted studies
Direct quantitative comparison for this compound not available
Medicinal Chemistry Binding Affinity Structural Biology

98% HPLC Purity Specification

The compound is commercially available with a verified minimum purity specification of 98% (HPLC) as listed by Leyan (Product No. 1664899) . This contrasts with other suppliers or analogs that may offer lower purities (e.g., 95% minimum for some related compounds) . While this is a modest difference, for applications requiring higher starting purity in synthesis or biological testing, this 3% purity gap is meaningful.

Purity specification
Data to verify
98% (HPLC) as listed by one vendor
Reduces confounding impurity effects in sensitive assays
Supplier specification; independent verification recommended
Quality Control Procurement Analytical Chemistry

Research and Industrial Application Scenarios


Kinase-Focused Compound Library Synthesis

The unique 2-chloro-4-(pyridin-2-ylmethyl)aminopyrimidine scaffold serves as a privileged starting point for generating libraries of potential kinase inhibitors [1]. The 2-chloro group can be readily substituted with various amines or other nucleophiles to explore the ATP-binding pocket of kinases such as CDK4/6 . This compound offers a path to creating diverse analogs that is distinct from 6-chloro or other positional isomers, which are often used in separate chemical series.

MetAP1 Inhibitor Optimization

The pyridinylpyrimidine core is a validated scaffold for selective HsMetAP1 inhibition, where the 2-pyridinyl orientation is critical for potency [1]. This specific compound, with its chlorine handle, can be used as an intermediate to synthesize and optimize analogs with higher selectivity and potency over HsMetAP2, as the SAR campaign identifies long C4 side chains as key selectivity determinants [1]. The 2-chloro position allows for structural elaboration that is not achievable with 6-chloro or 2-methyl-substituted analogs.

M3 Muscarinic PAM Probe Synthesis

The compound has been noted for its potential as a positive allosteric modulator of the M3 muscarinic acetylcholine receptor . Researchers developing M3 PAM probes or investigating neurological disorders may select this compound as a starting building block for further derivatization, particularly given its distinct substitution pattern compared to other pyrimidine-based M3 ligands.

High-Throughput and Fragment-Based Screening

With its verified 98% purity and defined structure , this compound is suitable for inclusion in screening libraries. Its molecular weight (220.66 Da) and moderate lipophilicity make it an attractive fragment or lead-like compound. Procurement of this specific positional isomer ensures that screening results are correctly mapped to the precise structure, mitigating the risk of false hits from isomer contamination.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
2-Chloro positional handle for SNAr diversification
Regioselective scaffold elaboration; avoid 6-chloro isomer misassignment
MetAP1 inhibitor optimization
2-Pyridinyl orientation matched to class SAR
HsMetAP1 selectivity context; C4 side-chain exploration
M3 muscarinic PAM probe synthesis
Distinct substitution pattern for M3 PAM design
M3 allosteric modulator derivatization
Fragment-based and HTS libraries
Defined purity and structural identity
Isomer-confirmed screening; reduce false hits from positional analogs
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